molecular formula C10H15N B1594155 4-Isobutylaniline CAS No. 30090-17-6

4-Isobutylaniline

Cat. No.: B1594155
CAS No.: 30090-17-6
M. Wt: 149.23 g/mol
InChI Key: JSHQATXVCGCYJQ-UHFFFAOYSA-N
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Description

4-Isobutylaniline, also known as 4-(2-Methylpropyl)aniline or Benzenamine, 4-(2-methylpropyl)-, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the aniline ring is substituted with an isobutyl group at the para position. This compound is used in various chemical and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

4-Isobutylaniline plays a significant role in biochemical reactions, particularly in the formation of nitroxyl radicals through electron transfer reactions. It interacts with nitrobenzene to form an anion radical intermediate, which is crucial for the formation of nitroxyl radicals . Additionally, this compound can react with nuclei, producing radical intermediates and reaction products . These interactions highlight the compound’s potential in various biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitroxyl radicals and other reactive intermediates can lead to oxidative stress, impacting cellular function

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electron transfer reactions. The compound’s ability to form anion radical intermediates and react with nitrobenzene highlights its role in radical formation . These radicals can interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression. The exact molecular targets and pathways affected by this compound remain to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be stable under normal conditions but can be heated to produce various hydrocarbon radicals . Over time, the compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can maintain its reactivity and radical formation potential over extended periods, making it a valuable reagent in organic synthesis and biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, this compound can lead to toxic effects, including oxidative stress and potential damage to cellular components . The threshold for these effects and the specific toxicological outcomes depend on the dosage and duration of exposure.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of nitroxyl radicals and other reactive intermediates . The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels. Understanding the specific enzymes and pathways affected by this compound is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its biochemical and cellular effects, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isobutylaniline can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitroisobutylbenzene. The process typically includes the following steps:

    Nitration: 4-Isobutylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroisobutylbenzene.

    Reduction: The nitro group in 4-nitroisobutylbenzene is reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Forms secondary amines.

    Substitution: Leads to various substituted aniline derivatives.

Scientific Research Applications

4-Isobutylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and as a precursor for agrochemicals.

Comparison with Similar Compounds

    4-Ethylaniline: Similar structure but with an ethyl group instead of an isobutyl group.

    4-Propylaniline: Contains a propyl group at the para position.

    4-Tert-butylaniline: Features a tert-butyl group, leading to different steric and electronic effects.

Uniqueness: 4-Isobutylaniline is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This influences its reactivity and interaction with other molecules, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHQATXVCGCYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184176
Record name 4-Isobutylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30090-17-6
Record name 4-(2-Methylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30090-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isobutylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030090176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isobutylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isobutylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ISOBUTYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D8THO7JU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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